4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Its structure features:
- A THQ core substituted at position 7 with a benzenesulfonamide group.
- A 2-methoxyacetyl moiety at the 1-position of the THQ ring.
- A tert-butyl group on the benzene ring of the sulfonamide.
The molecular formula is C₂₃H₂₉N₂O₄S (molecular weight: 453.56 g/mol). The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the 2-methoxyacetyl substituent could balance solubility through hydrogen bonding.
Properties
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-11-19(12-9-17)29(26,27)23-18-10-7-16-6-5-13-24(20(16)14-18)21(25)15-28-4/h7-12,14,23H,5-6,13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDQSXFCLQDIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- tert-butyl group : Known for its hydrophobic properties.
- benzenesulfonamide moiety : Often associated with antibacterial activity.
- tetrahydroquinoline structure : Linked to various biological effects including neuroprotective properties.
Antimicrobial Properties
Research indicates that compounds similar to benzenesulfonamides exhibit significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this class can be effective against a range of bacteria, including resistant strains.
| Compound | Activity | Reference |
|---|---|---|
| 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Antibacterial | |
| Related sulfonamides | Broad-spectrum antimicrobial |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The tetrahydroquinoline scaffold has been linked to the inhibition of cancer cell proliferation in various models. In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cell lines.
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis via mitochondrial pathway | |
| Leukemia | Cell cycle arrest and apoptosis |
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of the compound on astrocyte cells exposed to amyloid-beta (Aβ) peptides. Results indicated a reduction in inflammatory markers and oxidative stress levels, suggesting a protective role against Aβ-induced toxicity.
The biological activity of 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Antioxidant Activity : The presence of methoxy groups could enhance the compound's ability to scavenge free radicals.
Scientific Research Applications
Introduction to 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
The compound 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This compound exhibits potential therapeutic applications due to its structural characteristics, which may influence biological activity.
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups can exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide demonstrate effectiveness against various bacterial strains. The mechanism of action is often related to the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with structural similarities have been tested for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells. The efficacy of such compounds can be measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 4e | 10.93 | CA IX |
| 4g | 25.06 | CA II |
Neuroprotective Effects
The tetrahydroquinoline moiety is recognized for its neuroprotective properties. Compounds derived from this structure have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's. They may act by inhibiting acetylcholinesterase (AChE), thus increasing acetylcholine levels in the brain.
Enzyme Inhibition Studies
In vitro studies have been conducted to evaluate the enzyme inhibitory activities of this compound and its analogs against various targets:
- Acetylcholinesterase (AChE) : Important for cognitive functions; inhibition may aid in Alzheimer's treatment.
- Dipeptidyl Peptidase IV (DPP-IV) : Relevant for diabetes management; inhibition can lead to improved glycemic control.
In Silico Studies
Molecular docking studies provide insights into the binding affinities and interactions of this compound with target enzymes. These computational approaches help predict the biological activity and guide further synthesis of more potent derivatives.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Chemistry evaluated a series of sulfonamides for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the sulfonamide backbone significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
Research published in Cancer Research demonstrated that a related sulfonamide derivative induced apoptosis in breast cancer cell lines through CA IX inhibition. The study highlighted the potential of targeting metabolic pathways in cancer therapy using such compounds.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Properties
Key Observations:
Substituent Position on THQ Core :
- The target compound and 3i differ in substitution positions (7 vs. 4/6 on the THQ ring). Positional changes significantly influence receptor binding; for example, 3i ’s 6-benzyl group may enhance MOR affinity through hydrophobic interactions, while the target’s 7-substitution could alter selectivity .
Functional Group Variations: Sulfonamide vs. Sulfamide vs. Acyl Groups: The 2-methoxyacetyl group (target and 3i) introduces polarity compared to the isobutyryl group (), which is bulkier and more hydrophobic. This difference may impact solubility and metabolic stability .
Synthetic Accessibility :
- Compound 3i was synthesized with a moderate yield (62.7%), suggesting feasible routes for THQ derivatives. The target compound’s synthesis pathway is unreported but likely shares similarities with 3i ’s methodology .
Preparation Methods
Sulfonamidation Steric Effects
The tert-butyl group on the benzene ring introduces significant steric hindrance, which traditionally reduces reaction yields. However, the use of HfCl4 as a catalyst mitigates this issue by stabilizing the transition state through Lewis acid-base interactions.
Aza-Michael Addition Diastereoselectivity
DABCO promotes a syn-addition pathway during the aza-Michael step, favoring the formation of a single diastereomer (>20:1 dr). This selectivity arises from the catalyst’s ability to deprotonate the amine, generating a nucleophilic species that attacks the α,β-unsaturated ketone from the less hindered face.
Industrial-Scale Adaptations
For bulk synthesis, patented methodologies recommend:
- Solvent : N-Methylpyrrolidone (NMP) for enhanced solubility of intermediates.
- Continuous Flow Reactors : To maintain precise temperature control during exothermic steps (e.g., sulfonylation).
- In-Line Analytics : High-performance liquid chromatography (HPLC) with a methanol-water mobile phase (70:30) monitors reaction progress.
Challenges and Mitigation Strategies
Low Yields in Sulfonylation :
Epimerization During Acylation :
- Cause : Base-mediated racemization at the tetrahydroquinoline’s chiral center.
- Solution : Low-temperature (0°C) reactions with short durations (<6 hours).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction yields be optimized?
- Answer : The synthesis typically involves:
- Tetrahydroquinoline core formation : Catalytic hydrogenation of aniline derivatives (e.g., nitro or imine intermediates) under controlled hydrogen pressure (1–3 atm) and temperature (50–80°C) .
- Methoxyacetyl group introduction : Acylation using 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Sulfonamide coupling : Reaction with 4-(tert-butyl)benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane) with DMAP as a catalyst .
Yield optimization requires strict control of stoichiometry, temperature, and inert atmosphere. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- Answer :
- NMR (¹H/¹³C) : Confirms regiochemistry of the tetrahydroquinoline ring (e.g., coupling constants for vicinal protons) and substitution patterns on the benzene rings .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns for sulfur/chlorine atoms .
- IR Spectroscopy : Identifies sulfonamide (-SO₂NH-) stretching (~1350–1150 cm⁻¹) and carbonyl (C=O) from the methoxyacetyl group (~1700 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer :
- Enzyme inhibition assays : Target enzymes relevant to inflammation (e.g., COX-2) or cancer (e.g., kinases), using fluorogenic substrates to quantify IC₅₀ values .
- Cell viability assays (MTT/XTT) : Screen for cytotoxicity in cancer (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) to assess selectivity .
- Solubility and permeability tests : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict oral bioavailability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Answer :
- Density Functional Theory (DFT) : Predicts electron density distribution to identify reactive sites (e.g., sulfonamide nitrogen for hydrogen bonding) and stability of tautomeric forms .
- Molecular Docking : Simulate binding to target proteins (e.g., Bcl-2 for apoptosis modulation) to prioritize structural modifications (e.g., tert-butyl group substitution for enhanced hydrophobic interactions) .
- MD (Molecular Dynamics) Simulations : Assess conformational flexibility in physiological conditions (e.g., solvation effects) to refine pharmacophore models .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for similar sulfonamide derivatives?
- Answer :
- Systematic substituent variation : Compare analogues with modified substituents (e.g., tert-butyl vs. methyl on the benzene ring) to correlate steric/electronic effects with activity .
- Free-Wilson analysis : Quantify contributions of specific groups (e.g., methoxyacetyl) to biological potency using regression models .
- Meta-analysis : Aggregate data from published sulfonamides to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .
Q. What experimental strategies address low solubility or metabolic instability observed in in vivo studies?
- Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the methoxyacetyl moiety to enhance aqueous solubility .
- Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., cytochrome P450-mediated oxidation of tetrahydroquinoline) and modify susceptible sites (e.g., deuteration at labile C-H bonds) .
- Cocrystallization : Screen with coformers (e.g., cyclodextrins) to improve dissolution rates without altering bioactivity .
Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?
- Answer :
- Flow chemistry : Continuous synthesis of the tetrahydroquinoline core using packed-bed reactors with immobilized catalysts (e.g., Pd/C) to minimize racemization .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, residence time) for sulfonamide coupling, ensuring >95% enantiomeric excess .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate purity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different assay conditions?
- Answer :
- Standardize assay protocols : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (e.g., 48 vs. 72 hours) .
- Cross-validate with orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
